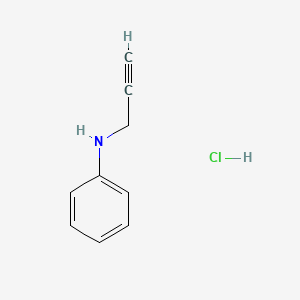

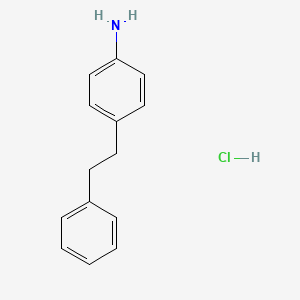

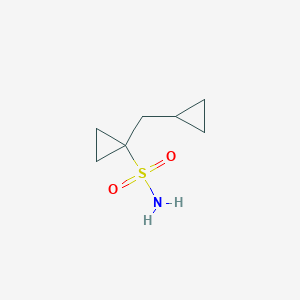

1-(Cyclopropylmethyl)cyclopropane-1-sulfonamide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Molecular Structure Analysis

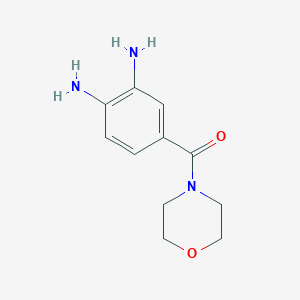

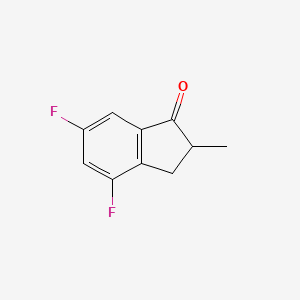

The molecular weight of 1-(Cyclopropylmethyl)cyclopropane-1-sulfonamide is 175.25 . Its molecular formula is C7H13NO2S . The InChI code is 1S/C7H13NO2S/c1-7(4-5-7)11(9,10)8-6-2-3-6/h6,8H,2-5H2,1H3 .Physical And Chemical Properties Analysis

The compound has a molecular weight of 175.25 . It is stored at room temperature .科学的研究の応用

1. Asymmetric Cyclopropanation and Synthesis of Indane Derivatives

An innovative approach using 1-(Cyclopropylmethyl)cyclopropane-1-sulfonamide involves AlCl3-promoted [2 + 3]-cycloaddition with N-benzylic sulfonamides. This process leads to the stereoselective construction of indane derivatives, a class of chemical compounds with potential pharmaceutical applications. The mechanism is distinct, as the cyclopropane acts as a 2-styrylmalonate source, offering a high-yielding and rapid synthesis method (Zhu et al., 2014).

2. Synthesis of Cyclopropane Products via Organocatalysis

Novel aryl sulfonamides derived from (2S)-indoline-2-carboxylic acid have been employed as organocatalysts. These catalysts enable the reaction between α,β-unsaturated aldehydes and sulfur ylides, resulting in cyclopropane products with up to 99% enantiomeric excesses. This application highlights the potential for precise control in the synthesis of cyclopropane derivatives (Hartikka et al., 2007).

3. Role in Cyclopropanation Reactions for Drug Discovery

Cyclopropanes are vital in medicinal chemistry, often found in drug compounds. A strategy employing cyclopropane-containing lead-like compounds, fragments, and building blocks has been developed for drug discovery. This approach uses bifunctional cyclopropane as a precursor, allowing for diverse chemical space exploration in the context of new pharmaceuticals (Chawner et al., 2017).

4. Gold(I)-Catalyzed Intramolecular Hydroamination

Gold(I)-catalyzed intramolecular hydroamination and ring-opening of sulfonamide-substituted 2-(arylmethylene)cyclopropylcarbinols have been explored. This process yields isoxazolidine derivatives, achieved through regioselective cleavage of a carbon-carbon single bond in the cyclopropane. Such reactions are significant for creating complex organic structures potentially useful in pharmaceuticals (Zhang et al., 2012).

特性

IUPAC Name |

1-(cyclopropylmethyl)cyclopropane-1-sulfonamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H13NO2S/c8-11(9,10)7(3-4-7)5-6-1-2-6/h6H,1-5H2,(H2,8,9,10) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QPOCDFSJBNGOLR-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1CC2(CC2)S(=O)(=O)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H13NO2S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

175.25 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-(Cyclopropylmethyl)cyclopropane-1-sulfonamide | |

Synthesis routes and methods

Procedure details

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。